(4-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)boronic acid
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Overview
Description
(4-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)boronic acid is a boronic acid derivative that features a biphenyl structure with bromine and fluorine substituents. This compound is of significant interest in organic chemistry due to its utility in various coupling reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-bromo-2-fluorobiphenyl using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This involves the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvent, catalyst, and reaction conditions are carefully controlled to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl halides to form biaryl compounds.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a base or an acid.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Protodeboronation: Reagents such as sodium hydroxide or hydrochloric acid are used under mild conditions.
Major Products Formed
Scientific Research Applications
(4-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)boronic acid in coupling reactions involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the biaryl product . The molecular targets and pathways involved are primarily related to the catalytic cycle of palladium in cross-coupling reactions .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobiphenyl: Lacks the boronic acid group but shares the biphenyl structure with bromine and fluorine substituents.
4-Fluorophenylboronic acid: Contains a boronic acid group but lacks the biphenyl structure.
Uniqueness
(4-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)boronic acid is unique due to its combination of a boronic acid group with a biphenyl structure, making it highly versatile in various coupling reactions. This combination allows for the synthesis of more complex and diverse organic molecules compared to its simpler analogs .
Properties
Molecular Formula |
C12H9BBrFO2 |
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Molecular Weight |
294.91 g/mol |
IUPAC Name |
(6-bromo-2-fluoro-3-phenylphenyl)boronic acid |
InChI |
InChI=1S/C12H9BBrFO2/c14-10-7-6-9(8-4-2-1-3-5-8)12(15)11(10)13(16)17/h1-7,16-17H |
InChI Key |
KKTCYURTGVJHOS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1F)C2=CC=CC=C2)Br)(O)O |
Origin of Product |
United States |
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